N-(4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide
Description
N-(4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to a thiazole ring via a carboxamide linkage. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-10-9-19-15(16-10)17-14(18)13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUXAKHBEZTRBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide typically involves the condensation of 4-methyl-1,3-thiazole-2-amine with naphthalene-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the naphthalene ring.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of brominated or nitrated derivatives of the naphthalene ring.
Scientific Research Applications
N-(4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and proteins, inhibiting their activity. The naphthalene ring can intercalate into DNA, disrupting its structure and function. These interactions can lead to the inhibition of cell growth and proliferation, making the compound a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide
- N-(4-methyl-1,3-thiazol-2-yl)benzamide
- N-(4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide
Uniqueness
N-(4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide is unique due to the presence of both a thiazole and a naphthalene ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to interact with DNA and proteins sets it apart from other similar compounds, highlighting its potential in medicinal chemistry .
Biological Activity
N-(4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide is a thiazole derivative characterized by its unique structure, which includes a naphthalene backbone and a carboxamide functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Chemical Structure
The compound consists of:
- Thiazole ring : A five-membered ring containing sulfur and nitrogen.
- Naphthalene moiety : A polycyclic aromatic hydrocarbon that enhances the compound's lipophilicity and biological activity.
- Carboxamide linkage : Provides stability and facilitates interactions with biological targets.
Antimicrobial Properties
Studies have indicated that this compound exhibits significant antimicrobial activity. The thiazole and naphthalene components contribute to its ability to disrupt microbial cell membranes and inhibit growth. Research has shown that similar compounds possess activity against various bacterial strains, including:
| Microbial Strain | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate sensitivity |
| Candida albicans | Effective antifungal action |
Anticancer Activity
The compound's anticancer potential has been explored through various studies. The presence of the thiazole ring is critical for cytotoxic activity. For instance, structure-activity relationship (SAR) studies have demonstrated that modifications in the thiazole ring can significantly enhance anticancer efficacy. The compound has been tested against several cancer cell lines, showing promising results:
| Cell Line | IC50 (µg/mL) | Reference Compound |
|---|---|---|
| A431 (epidermoid carcinoma) | 1.98 ± 1.22 | Doxorubicin |
| HT29 (colon cancer) | 23.30 ± 0.35 | Doxorubicin |
The mechanism by which this compound exerts its anticancer effects involves:
- Interference with DNA replication : The compound can intercalate into DNA strands, disrupting replication processes.
- Modulation of protein interactions : It may interact with proteins involved in cell cycle regulation, leading to apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various thiazole derivatives, including this compound. Results indicated a significant reduction in microbial growth compared to controls, suggesting its potential as a therapeutic agent against infections caused by resistant strains .
- Anticancer Activity Assessment : In vitro assays were conducted on human cancer cell lines to assess the cytotoxic effects of the compound. The findings showed that it induced apoptosis at concentrations lower than those required for standard chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
